molecular formula C10H9F3O B1325229 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone CAS No. 75199-81-4

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1325229
CAS RN: 75199-81-4
M. Wt: 202.17 g/mol
InChI Key: BFTDFOATGPZODW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone, also known as 3-Methyl-TFMP, is an organic compound that has been used in a variety of scientific applications. It is a colorless liquid with a faint odor, and is soluble in water and other organic solvents. This compound has been studied for its potential use in a variety of fields, including synthetic organic chemistry, drug research, and medical applications.

Scientific Research Applications

Oxidation Processes

  • The oxidation of alcohols like 1,1,1-trifluoro-2-propanol by potassium tetraoxoferrate(VI) under basic conditions forms ketones, including compounds similar to 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone. This process is characterized by significant activation energies and primary deuterium isotope effects (Norcross et al., 1997).

Synthetic Applications

  • 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, a derivative, is used as a synthetic equivalent for trifluoropyruvaldehyde, aiding in the synthesis of fluorine-containing heterocycles (Kamitori, 2003).

Stereoselective Reduction

  • In microbial reduction of carbonyl substrates, trifluoromethyl groups affect chemo- and stereoselectivities differently than methyl groups, suggesting potential applications in enantioselective synthesis (Arnone et al., 1998).

Vibrational Spectra Analysis

  • The infrared and Raman spectra of 1,1,1-trifluoro-2-propanone have been studied, providing insights into the molecular structure and dynamics that could be relevant for compounds like 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone (Durig & Church, 1980).

Photochemical Studies

  • The photochemistry of compounds similar to 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone in polyethylene films has been investigated, providing insights into the behavior of these compounds under irradiation (Bhattacharjee et al., 2004).

Chiral Synthesis

  • Saccharomyces cerevisiae reductase has been used for the asymmetric synthesis of chiral alcohols from similar ketones, demonstrating the potential of enzymes in stereoselective transformations (Choi et al., 2010).

Stereoselective Oxirane Formation

  • Research shows the formation of stereoselective oxiranes by reacting 1-fluoro-3-arylsulfinyl-2-propanone with diazomethane, which has applications in synthesizing fluorinated chirons (Arnone et al., 1995).

Lipase-Mediated Kinetic Resolution

  • 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, has been resolved using lipase for applications in stereocontrolled synthesis (Shimizu et al., 1996).

Affinity Chromatography Applications

  • Trifluoromethyl ketones are used in affinity chromatography procedures, demonstrating their utility in the purification of enzymes like juvenile hormone esterase (Shiotsuki et al., 1994).

Antimicrobial Activity

  • Some trifluoromethyl ketones exhibit potent antibacterial activity, suggesting potential applications in antimicrobial research (Kawase et al., 2001).

properties

IUPAC Name

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTDFOATGPZODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645246
Record name 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone

CAS RN

75199-81-4
Record name 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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